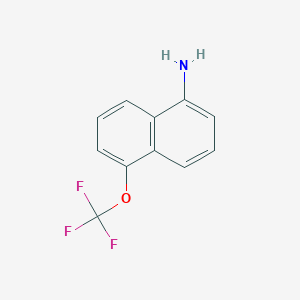
2-Chloro-3-nitro-1,6-naphthyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-nitro-1,6-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the third position, and an amine group at the fourth position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-1,6-naphthyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-1,6-naphthyridine followed by amination. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-nitro-1,6-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Major Products
Reduction: 2-Chloro-3-amino-1,6-naphthyridin-4-amine.
Substitution: 2-Amino-3-nitro-1,6-naphthyridin-4-amine (if chloro is substituted by an amine).
Oxidation: 2-Chloro-3-nitroso-1,6-naphthyridin-4-amine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-nitro-1,6-naphthyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological studies to understand the interaction of naphthyridine derivatives with biological targets.
Material Science: It is used in the development of novel materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-nitro-1,6-naphthyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-nitro-1,5-naphthyridin-4-amine
- 4-Chloro-3-nitro-1,5-naphthyridine
- 6-Chloro-4-oxo-1,4-dihydro-1,5-naphthyridine-2-carboxylic acid
Uniqueness
2-Chloro-3-nitro-1,6-naphthyridin-4-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
87992-37-8 |
|---|---|
Molekularformel |
C8H5ClN4O2 |
Molekulargewicht |
224.60 g/mol |
IUPAC-Name |
2-chloro-3-nitro-1,6-naphthyridin-4-amine |
InChI |
InChI=1S/C8H5ClN4O2/c9-8-7(13(14)15)6(10)4-3-11-2-1-5(4)12-8/h1-3H,(H2,10,12) |
InChI-Schlüssel |
BYOTZHURNVFCRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1N=C(C(=C2N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)

![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)




![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)

![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
